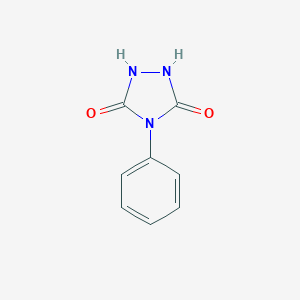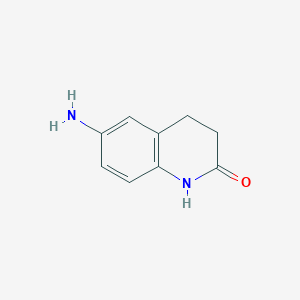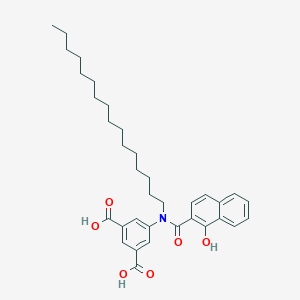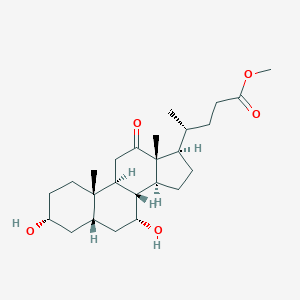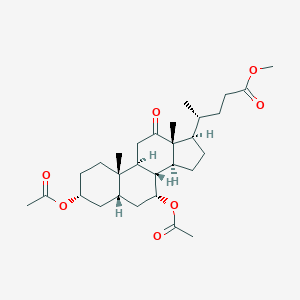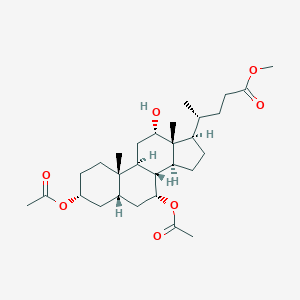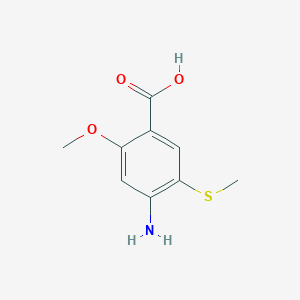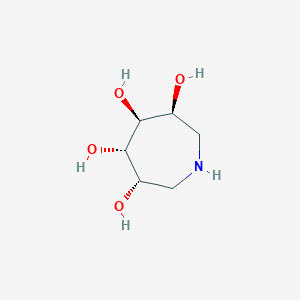![molecular formula C19H19N3O2 B107824 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-23-6](/img/structure/B107824.png)
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, also known as Cmpd-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurological disorders. In
Mechanism Of Action
The mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are both involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of cell growth and proliferation. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its potential applications in cancer treatment. Finally, there is a need for more research on the synthesis and purification of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one to make it more accessible to researchers.
Synthesis Methods
The synthesis of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves several steps, including the reaction of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with N-methylaniline in the presence of a catalyst. The resulting product is then reacted with methoxyamine hydrochloride and trifluoroacetic acid to produce 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in high purity.
Scientific Research Applications
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been studied extensively for its potential use in scientific research. One of the most promising applications of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is its ability to inhibit the growth of cancer cells. Studies have shown that 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16688-23-6 |
|---|---|
Product Name |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C19H19N3O2/c1-21(13-7-4-3-5-8-13)15-11-12-22-18(15)20-17-14(19(22)23)9-6-10-16(17)24-2/h3-10,15H,11-12H2,1-2H3 |
InChI Key |
MRMJIOBFKOKOTM-UHFFFAOYSA-N |
SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
Canonical SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
synonyms |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-5-methoxy-3-(methylphenylamino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



